Chiral Purity: 10-Fold Difference in AChE Inhibitory Activity Between R- and S-Enantiomers
The (R)-rivastigmine enantiomer demonstrates markedly reduced pharmacological activity compared to the therapeutically active (S)-enantiomer. This stereospecific difference is critical for analytical method validation and impurity quantification [1].
| Evidence Dimension | Relative acetylcholinesterase (AChE) inhibitory potency |
|---|---|
| Target Compound Data | 10-fold higher concentration required to achieve equivalent AChE inhibition |
| Comparator Or Baseline | (S)-rivastigmine (eutomer, therapeutically active enantiomer) |
| Quantified Difference | Approximately 10-fold difference in inhibitory concentration |
| Conditions | In vitro cholinesterase inhibition assay |
Why This Matters
This 10-fold potency differential establishes (R)-rivastigmine as the definitive reference standard for quantifying chiral impurities in pharmaceutical rivastigmine formulations, as even trace contamination with the more potent S-enantiomer would significantly skew therapeutic dosing and safety profiles.
- [1] Kavalirova A, Pospisilova M, Karlicek R. Enantiomeric analysis of rivastigmine in pharmaceuticals by cyclodextrin-modified capillary zone electrophoresis. Anal Chim Acta. 2004;525(1):43-51. doi:10.1016/j.aca.2004.07.055 View Source
